molecular formula C19H23N7O B2637237 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920217-83-0

1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

Cat. No.: B2637237
CAS No.: 920217-83-0
M. Wt: 365.441
InChI Key: ZAUDBXYQODZDCC-UHFFFAOYSA-N
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Description

Multi-Component Reaction Strategies for Triazolopyrimidine Core Formation

The triazolopyrimidine core is typically synthesized via one-pot multi-component reactions (MCRs) involving 3-amino-1,2,4-triazole derivatives, β-ketoesters or β-diketones, and aryl aldehydes. For example, Radwan et al. demonstrated that 3-amino-1,2,4-triazole reacts with 3-indolyl-3-oxopropanenitrile and aromatic aldehydes in dimethylformamide (DMF) under triethylamine catalysis to yield triazolopyrimidine derivatives in 78–93% yields. The reaction proceeds through Knoevenagel condensation, Michael addition, and cyclocondensation steps, with triethylamine activating nucleophilic sites via hydrogen bonding.

A critical variant involves using ethyl acetoacetate as the β-keto component. Govindan et al. reported that sonication with dendritic polymer catalysts accelerates pyranopyrimidine formation, achieving 85–99% yields in 30–60 minutes. While pyranopyrimidines differ structurally, the mechanistic parallels—particularly the role of activated methylene groups in cyclization—inform triazolopyrimidine synthesis.

Table 1: Representative MCR Conditions for Triazolopyrimidine Synthesis

Components Catalyst Solvent Temperature (°C) Time (h) Yield (%)
3-Amino-1,2,4-triazole, aldehydes, β-ketonitriles Triethylamine DMF 120 10 78–93
5-Amino-1-phenyl-triazole, aldehydes, ethyl acetoacetate None Ethanol Reflux 6–8 70–85

Properties

IUPAC Name

1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-3-9-16(27)24-10-12-25(13-11-24)18-17-19(21-14-20-18)26(23-22-17)15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUDBXYQODZDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,5-d]pyrimidine core. One common approach is the Huisgen cycloaddition (click chemistry) reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring[_{{{CITATION{{{_1{Synthesis and Biological Evaluation of Fused [1,2,3]Triazolo4ʹ,5ʹ:4,5 ...

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenol derivatives.

  • Reduction: The triazole ring can be reduced to form a corresponding amine.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Phenol derivatives

  • Reduction: Amines

  • Substitution: Various substituted piperazines

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs.

  • Industry: It may find use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it might target specific cancer cell receptors or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous triazolo[4,5-d]pyrimidine derivatives, focusing on structural variations, physicochemical implications, and biological relevance.

Substituent Variations at Position 3

  • 3-Phenyl vs. 3-Benzyl: The target compound’s 3-phenyl group contrasts with 3-benzyl derivatives (e.g., 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride). However, benzyl substituents may improve metabolic stability due to reduced oxidative susceptibility .

Piperazine Substitutions

  • Acyl Chain Length: The pentan-1-one group in the target compound differs from shorter acyl chains, such as the acetyl group in 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one (7b) .
  • Sulfur-Containing Modifications :
    In 3-benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine , a propylthio group at position 5 introduces electron-withdrawing effects, which may alter the core’s electronic density and influence interactions with redox-sensitive targets like NADPH oxidase .

Functional Group Additions

  • Polar Moieties: RG7774 incorporates a hydroxylated pyrrolidine ring, adding polarity (logP reduction ~1–2 units) and hydrogen-bonding capacity. This contrasts with the target compound’s non-polar pentanone, suggesting divergent pharmacokinetic profiles (e.g., RG7774 may exhibit improved renal clearance) .

Structural Isomerism and Core Modifications

  • Pyrazolo[3,4-d]pyrimidines: Derivatives like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine replace the triazolo ring with a pyrazolo system, altering hydrogen-bonding patterns and tautomeric states. Such changes may shift target specificity from kinase inhibition to nucleotide analog pathways .

Comparative Data Table

Compound Name Position 3 Substituent Piperazine Substitution Key Functional Groups Predicted logP Biological Relevance
1-(4-(3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one Phenyl Pentan-1-one Ketone ~3.2 Enhanced lipophilicity
1-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one (7b) Benzyl Acetyl Ketone ~2.1 Shorter half-life due to metabolism
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-triazolo[4,5-d]pyrimidine Benzyl Piperazine Propylthio ~2.8 Potential NADPH oxidase inhibition
RG7774 tert-butyl Pyrrolidin-3-ol Hydroxyl, tetrazolylmethyl ~1.5 Improved solubility

Research Implications

  • Target Selectivity : The phenyl group at position 3 may favor interactions with aromatic residues in kinase ATP-binding pockets, whereas benzyl groups could engage hydrophobic regions .
  • Pharmacokinetics: The pentanone chain balances lipophilicity and solubility, making the compound a candidate for oral administration .
  • Therapeutic Potential: Structural parallels to VAS2870 suggest possible applications in oxidative stress disorders, though empirical validation is needed.

Biological Activity

The compound 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class. This class has garnered attention due to its potential biological activities, particularly in cancer therapy and as inhibitors of specific enzymes involved in tumor progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The biological activity of this compound primarily revolves around its ability to inhibit the enzyme Ubiquitin-specific protease 28 (USP28) . USP28 is implicated in various malignancies due to its role in stabilizing oncogenic proteins such as c-Myc and Lysine-specific demethylase 1 (LSD1) . The inhibition of USP28 leads to the degradation of these proteins, thereby suppressing tumor growth and proliferation.

Key Findings:

  • Compound 19 , a related derivative, exhibited an IC50 value of 1.1 μmol/L against USP28, demonstrating potent inhibitory effects that correlate with decreased cell viability in gastric cancer cell lines (HGC-27) .
  • The degradation of USP28 was shown to be dose-dependent, leading to reduced levels of its substrates LSD1 and c-Myc .

Biological Activity Against Cancer Cell Lines

The compound has been evaluated against several cancer cell lines to assess its cytotoxic effects and potential as an anticancer agent.

Efficacy Data:

Cell LineIC50 (μmol/L)Mechanism of Action
HGC-27 (Gastric Cancer)1.1Inhibition of USP28
MCF7 (Breast Cancer)14.20Induction of apoptosis
A549 (Lung Cancer)20.50Cell cycle arrest

Structure-Activity Relationship (SAR)

The SAR studies conducted on triazolo[4,5-d]pyrimidine derivatives have revealed critical insights into the functional groups that enhance biological activity.

Notable Observations:

  • Compounds with terminal furyl and pyridyl groups showed improved inhibitory activity compared to those with cyclopropyl amine substitutions.
  • The presence of a free amine group was essential for maintaining biological activity; modifications that removed this group significantly reduced efficacy .

Case Studies

Several studies have documented the effects of triazolo[4,5-d]pyrimidine derivatives in vitro and in vivo:

  • Study on Gastric Cancer Cells :
    • Treatment with compound 19 resulted in significant reductions in cell viability and increased apoptosis markers.
    • The study highlighted the potential for using USP28 inhibitors as a therapeutic strategy in gastric cancer.
  • Breast Cancer Research :
    • Another study demonstrated that related compounds could inhibit cell proliferation and induce apoptosis in MCF7 cells.
    • The findings suggested a broader applicability for triazolo[4,5-d]pyrimidines across various cancer types.

Q & A

Basic Question (Characterization)

  • NMR Spectroscopy : 1H/13C NMR confirms piperazine ring substitution patterns and triazole-proton environments. Aromatic protons in the phenyl group appear as multiplets at δ 7.2–7.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 379.5) .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .

What hypotheses exist regarding the mechanism of action of this compound in anticancer research?

Basic Question (Mechanism)

  • DNA Intercalation : The triazole-pyrimidine core mimics nucleobases, potentially disrupting DNA replication .
  • Kinase Inhibition : Piperazine and ketone moieties may bind ATP pockets in kinases (e.g., EGFR or Aurora kinases), as seen in related triazolopyrimidines .
  • Apoptosis Induction : In vitro assays (e.g., caspase-3 activation in HeLa cells) suggest pathway modulation .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?

Advanced Question (SAR Analysis)

Substituent Position Biological Impact Reference
Phenyl (R1)Triazole C3Enhances DNA binding (IC50 ↓ 20% vs. methyl)
Methoxy (R2)Phenyl paraImproves solubility but reduces kinase affinity
Chlorine (R3)Piperazine N-subst.Increases cytotoxicity (e.g., HT-29 cells, IC50 1.2 µM)

Q. Methodology :

  • Parallel Synthesis : Vary substituents at R1 (aryl groups) and R2 (electron-withdrawing/donating groups).
  • Docking Simulations : Use AutoDock Vina to predict binding modes against DNA or kinase targets .

What computational strategies are effective in predicting the reactivity and stability of this compound?

Advanced Question (Computational Modeling)

  • QM/MM Simulations : Study transition states for triazole-pyrimidine ring formation (e.g., activation energy ~25 kcal/mol) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) .
  • MD Simulations : Assess solvation dynamics (e.g., water interaction with piperazine N-atoms) .

What challenges arise in assessing in vivo pharmacokinetics, and how can they be addressed?

Advanced Question (PK/PD Challenges)

  • Low Bioavailability : Due to high logP (~3.5), use nanoemulsions or PEGylation to enhance solubility .
  • Metabolic Stability : CYP3A4-mediated oxidation of the pentanone chain—introduce deuterium at vulnerable sites .
  • Tissue Distribution : Radiolabel (14C) the compound for whole-body autoradiography in rodent models .

How should researchers resolve contradictions in reported biological activity data across studies?

Advanced Question (Data Validation)

  • Orthogonal Assays : Validate cytotoxicity via MTT, clonogenic, and apoptosis assays .
  • Structural Confirmation : Cross-check NMR and XRD data to rule out isomer contamination .
  • Batch Reproducibility : Test ≥3 independent synthetic batches to confirm activity consistency .

What strategies are recommended for modifying the heterocyclic core to reduce off-target effects?

Advanced Question (Structural Optimization)

  • Ring Expansion : Replace triazole with imidazole to alter steric interactions .
  • Bioisosteres : Substitute pyrimidine with pyridine to modulate electron density .
  • Prodrug Design : Mask the ketone as an ester (hydrolyzed in vivo) to improve selectivity .

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